5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate
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Overview
Description
5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate is a compound that features a trifluoromethyl group attached to a triazole ringThe trifluoromethyl group is known for its ability to enhance the biological activity and stability of compounds, making it a valuable functional group in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under specific conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to its target, increasing its potency and efficacy. The compound may act by inhibiting specific enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles and related heterocyclic compounds. Examples include:
- 5-(trifluoromethyl)-1H-1,2,4-triazole
- 5-(trifluoromethyl)-1H-1,2,3-triazole
- 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
Uniqueness
The uniqueness of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
nitric acid;5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4.HNO3/c4-3(5,6)1-8-2(7)10-9-1;2-1(3)4/h(H3,7,8,9,10);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIHAASYEQAWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(F)(F)F.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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